1-(4-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride
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Overview
Description
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8FNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms.
Preparation Methods
The synthesis of 1-(4-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzothiophene.
Functionalization: The benzothiophene ring is functionalized to introduce the methanamine group. This can be achieved through a series of reactions, including halogenation, amination, and subsequent reduction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interaction of fluorinated benzothiophene derivatives with biological targets, such as enzymes and receptors.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties, owing to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methanamine group can participate in nucleophilic attacks, facilitating the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
1-(4-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(5-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride: This compound has a similar structure but with the fluorine atom positioned at the 5th position instead of the 4th.
1-(4-chloro-1-benzothiophen-3-yl)methanamine hydrochloride: The chlorine atom in place of fluorine can lead to different electronic and steric effects, influencing the compound’s chemical behavior and applications.
Properties
CAS No. |
2680540-38-7 |
---|---|
Molecular Formula |
C9H9ClFNS |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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